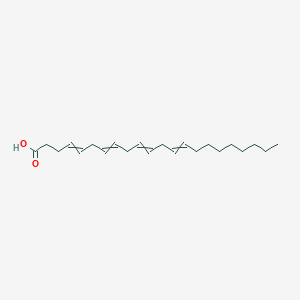

Docosa-4,7,10,13-tetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Docosa-4,7,10,13-tetraenoic acid, also known as adrenic acid, is a naturally occurring polyunsaturated fatty acid. It is an omega-6 fatty acid formed through a 2-carbon chain elongation of arachidonic acid. This compound is one of the most abundant fatty acids in the early human brain and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

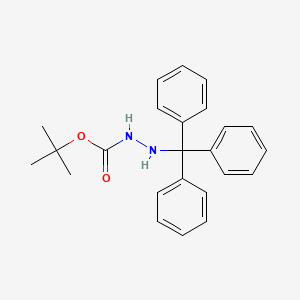

Docosa-4,7,10,13-tetraenoic acid can be synthesized through the elongation and desaturation of arachidonic acidThis synthesis can be carried out using various catalysts and reaction conditions, including the use of enzymes such as elongases and desaturases .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification from natural sources, such as animal tissues. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to isolate and purify the compound to a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

Docosa-4,7,10,13-tetraenoic acid undergoes various chemical reactions, including:

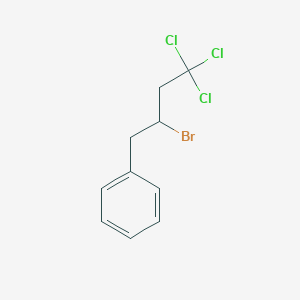

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.

Reduction: This reaction involves the addition of hydrogen to the compound, reducing the number of double bonds.

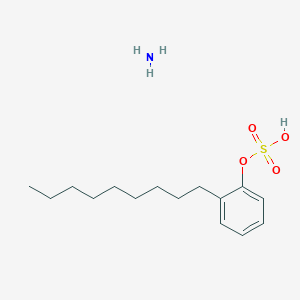

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include dihydroxydocosatrienoic acids (DHDTs) and epoxydocosatrienoic acids (EDTs). These products have various biological activities and are of significant interest in scientific research .

Scientific Research Applications

Docosa-4,7,10,13-tetraenoic acid has numerous scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: It plays a role in cell signaling and membrane fluidity.

Medicine: It has potential therapeutic applications in treating conditions like inflammation and cardiovascular diseases.

Industry: It is used in the production of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of docosa-4,7,10,13-tetraenoic acid involves its metabolism to biologically active products, such as dihomoprostaglandins and epoxydocosatrienoic acids. These metabolites act as signaling molecules and have various physiological effects, including anti-inflammatory and vasodilatory activities. The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to docosa-4,7,10,13-tetraenoic acid include:

Arachidonic acid: A precursor to this compound and involved in the synthesis of eicosanoids.

Docosahexaenoic acid (DHA): An omega-3 fatty acid with significant roles in brain and eye health.

Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific structure and the biological activities of its metabolites. Unlike other fatty acids, it is a major component of the early human brain and has distinct roles in cell signaling and membrane fluidity .

Properties

IUPAC Name |

docosa-4,7,10,13-tetraenoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,12-13,15-16,18-19H,2-8,11,14,17,20-21H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCPRLMTEVITJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCC=CCC=CCC=CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50762621 |

Source

|

| Record name | Docosa-4,7,10,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50762621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106868-36-4 |

Source

|

| Record name | Docosa-4,7,10,13-tetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50762621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-2-[(2-fluorophenyl)methoxy]ethan-1-amine](/img/structure/B14327999.png)

![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)